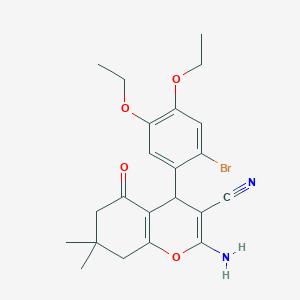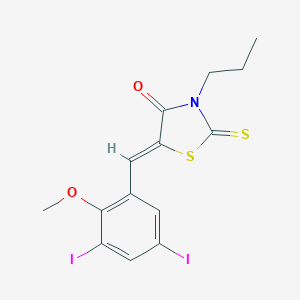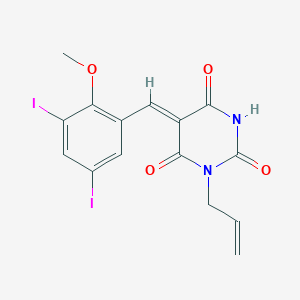![molecular formula C22H21FN2O3S B301707 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B301707.png)
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide, also known as DAPA, is a compound that has been widely studied for its potential applications in scientific research. DAPA is a small molecule that has shown promise in various fields, including cancer research, pain management, and neurology. In
作用机制
The mechanism of action of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibiting its activity can lead to changes in gene expression patterns. This can result in the induction of apoptosis in cancer cells or the modulation of pain signaling pathways.
Biochemical and Physiological Effects:
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In cancer cells, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In animal models of pain, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to reduce pain sensitivity by modulating the activity of pain signaling pathways. Additionally, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by reducing inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
One advantage of using 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. Additionally, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide. One area of interest is the development of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide analogs with improved potency and selectivity for HDAC. Another area of interest is the study of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to determine if it can enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide and its potential applications in various scientific fields.
合成方法
The synthesis of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroacetanilide with 3,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and acetic anhydride to yield 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide as a white solid. The yield of this synthesis method is typically around 60%.
科学研究应用
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been studied for its potential applications in various scientific fields. In cancer research, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models. Additionally, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been studied for its potential use in neurology, as it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
产品名称 |
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide |
|---|---|
分子式 |
C22H21FN2O3S |
分子量 |
412.5 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-12-17(2)14-20(13-16)25(29(27,28)21-6-4-3-5-7-21)15-22(26)24-19-10-8-18(23)9-11-19/h3-14H,15H2,1-2H3,(H,24,26) |
InChI 键 |
BICGNGHOOBQLNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)

![N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B301627.png)
![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)


![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)